![molecular formula C11H17N3 B3021798 (3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine CAS No. 246149-02-0](/img/structure/B3021798.png)
(3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine
Overview
Description
(3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine, also known as (+)-3,4-DAP, is a chiral diamine with a wide range of applications in both organic and medicinal chemistry. It is a versatile and powerful reagent used in a variety of synthetic reactions, and has been used in the synthesis of numerous pharmaceuticals, biochemicals, and other compounds. (+)-3,4-DAP is also an important biomolecule, serving as a building block for the synthesis of various proteins and peptides, as well as being involved in a number of enzymatic reactions.
Scientific Research Applications
Synthesis of Enantiopure Macrocyclic Polyesters
(3S,4S)-N-Benzyl-3,4-dihydroxypyrrolidine has been utilized as a building block in the synthesis of new enantiopure macrocyclic polyesters. Different synthetic approaches have been explored, leading to varied results. The structure of these macrocycles has been confirmed through NMR spectroscopy and FAB mass spectrometry, with dimer 8 confirmed by X-ray analysis. This application highlights the compound's utility in the creation of complex macrocyclic structures (Cicchi, Chierroni, Goti, Brandi, Guerri, Orioli, 1998).
Development of Chiral Organogels
(3S,4S)-1-Benzylpyrrolidine-3,4-diyl bis(dodecylcarbamate), derived from the pyrrolidine ring, has been instrumental in forming stable gels in both polar and apolar solvents. Techniques like cryo-TEM, AFM, DSC, circular dichroism, and molecular mechanics calculations have been used to study the formation and characteristics of these chiral supramolecular structures. The chirality at both supramolecular and microscopic levels is influenced by the configuration of the stereogenic centers in the pyrrolidine unit, demonstrating the compound's potential in creating functionalized chiral architectures (Cicchi, Ghini, Lascialfari, Brandi, Betti, Berti, Baglioni, D. Bari, Pescitelli, Mannini, Caneschi, 2010).
Asymmetric Synthesis of Aminopyrrolidines
The conjugate addition of homochiral lithium amides to methyl 4-(N-allyl-N-benzylamino)but-2-enoate has been employed for the preparation of 3,4-substituted aminopyrrolidines. This method offers a stereoselective route to both anti- and syn-3-amino-4-alkylpyrrolidines as well as anti- and syn-3-hydroxy-4-aminopyrrolidines, showcasing the utility of (3S,4S)-3,4-diamino-1-benzylpyrrolidine in synthesizing complex amino acid derivatives (Davies, Garner, Goddard, Kruchinin, Roberts, Smith, Rodríguez‐Solla, Thomson, Toms, 2007).
Chemoenzymatic Synthesis in Drug Development
(3S,4S)-3-Methoxy-4-methylaminopyrrolidine, a key intermediate for the antitumor compound AG-7352, has been synthesized through a chemoenzymatic enantioselective process. The synthesis involves multiple steps starting from diallylamine and demonstrates the compound's role in the development of new quinolone antitumor drugs (Kamal, Shaik, Sandbhor, Malik, Kaga, 2004).
properties
IUPAC Name |
(3S,4S)-1-benzylpyrrolidine-3,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12-13H2/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEARQVUKBKMUPY-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646129 | |
Record name | (3S,4S)-1-Benzylpyrrolidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine | |
CAS RN |
193352-75-9 | |
Record name | (3S,4S)-1-Benzylpyrrolidine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3S,4S)-(+)-3,4-Diamino-1-benzylpyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.